molecular formula C21H23ClFNO3 B588128 Haloperidol-d4 N-Oxide CAS No. 1246815-56-4

Haloperidol-d4 N-Oxide

Cat. No.: B588128
CAS No.: 1246815-56-4
M. Wt: 395.892
InChI Key: LDKZFGVWYVWUSG-KDWZCNHSSA-N
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Description

Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. The incorporation of deuterium into Haloperidol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 N-Oxide involves the deuteration of Haloperidol, followed by oxidation. The process typically includes:

    Deuteration: Haloperidol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Oxidation: The deuterated Haloperidol is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Haloperidol-d4 N-Oxide is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.

    Biology: Helps in studying the interaction of Haloperidol with biological systems, particularly dopamine receptors.

    Medicine: Aids in the development of new antipsychotic drugs by providing insights into the metabolic pathways of Haloperidol.

    Industry: Utilized in the production of deuterated drugs with improved pharmacokinetic profiles.

Mechanism of Action

Haloperidol-d4 N-Oxide exerts its effects primarily through antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile .

Comparison with Similar Compounds

Uniqueness of Haloperidol-d4 N-Oxide:

This compound stands out due to its unique combination of stability, improved pharmacokinetics, and valuable applications in scientific research.

Properties

CAS No.

1246815-56-4

Molecular Formula

C21H23ClFNO3

Molecular Weight

395.892

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

LDKZFGVWYVWUSG-KDWZCNHSSA-N

SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Synonyms

4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone;  4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; 

Origin of Product

United States

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